molecular formula C12H9NO2 B8502647 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde

4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde

Cat. No. B8502647
M. Wt: 199.20 g/mol
InChI Key: GJZXRNBYXSDRQA-UHFFFAOYSA-N
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Description

4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

4-(2-oxopyridin-1-yl)benzaldehyde

InChI

InChI=1S/C12H9NO2/c14-9-10-4-6-11(7-5-10)13-8-2-1-3-12(13)15/h1-9H

InChI Key

GJZXRNBYXSDRQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1)C2=CC=C(C=C2)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-(2-oxo-2H-pyridin-1-yl)-benzoic acid (0.31 g, 1.4 mmol) in THF (12 mL) was added Et3N (0.30 mL, 2.15 mmol, 1.5 eq) followed by dropwise addition of ClCOOEt (0.16 mL, 1.2 eq) at 0° C. under N2. The mixture was stirred for 1 h at 0° C., filtered, and rinsed with THF. The THF solution was stirred at 0° C., MeOH (3 mL) was added followed by portionwise addition of NaBH4 (0.26 g, 6.8 mmol). The mixture was stirred at 0° C. for 20 min, sat'd Na2SO4 added, extracted with CH2Cl2, dried (MgSO4), filtered, and concentrated to dryness to give 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde (0.17 g) as a tan solid.
Quantity
0.31 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.26 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

4.4 g of 60% sodium hydride was suspended into 150 ml of N,N-dimethylformamide, to which 10.78 g of 2-hydroxypyridine was added little by little at a room temperature. 30 min after, 12.4 g of 4-fluorobenzaldehyde was added and stirred at 120° C. for 3 hours. The reaction solution was concentrated under a reduced pressure and iced water was added, which was extracted with chloroform. After drying with anhydrous magnesium sulfate, the solvent was distilled off. Resultant crystals were washed with ethyl acetate to obtain 10.3 g of the above-captioned compound as fine gray powder (yield: 52%).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
10.78 g
Type
reactant
Reaction Step Two
Quantity
12.4 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

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